N-(1-hydroxybutan-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
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Description
N-(1-hydroxybutan-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H14F3N5O2 and its molecular weight is 329.283. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
The molecule of interest is a part of the broader family of tetrazole-containing derivatives, which are synthesized by leveraging the reactivity of specific functional groups to create diverse compounds. For example, the synthesis of tetrazole derivatives from 4-amino-3-phenylbutanoic acid demonstrates the potential for creating compounds with various applications, including medicinal chemistry and material science (Putis, Shuvalova, & Ostrovskii, 2008). This method showcases the versatility of tetrazole chemistry in generating compounds that could be structurally related or have similar reactive capabilities.
Medicinal Chemistry and Biological Activities
Tetrazole derivatives exhibit a wide range of biological activities, making them valuable in the development of new pharmaceuticals. For instance, the design and synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides reveal the potential for discovering novel compounds with significant biological activities (Donohue et al., 2002). These compounds have been found to possess toxicity against C. elegans, indicating their potential as lead compounds for further drug development.
Material Science Applications
The synthesis of unsymmetrical imidazolium salts, such as 1-Adamantyl-3-mesityl-4,5-dimethylimidazolium Tetrafluoroborate, demonstrates the utility of tetrazole derivatives in material science, particularly in the creation of new ionic liquids (Fürstner, Alcarazo, César, & Krause, 2008). These compounds have potential applications in green chemistry, catalysis, and electrochemical devices due to their unique properties.
Advanced Synthesis Techniques
The application of advanced synthesis techniques, such as microwave-assisted synthesis, to the creation of tetrazolyl pyrazole amides illustrates the modern approaches to accelerating chemical reactions, leading to more efficient and environmentally friendly synthesis methods (Hu, Wang, Zhou, & Xu, 2011). These techniques can significantly reduce reaction times and improve yield, which is crucial for the scalable production of pharmaceuticals and materials.
Properties
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O2/c1-2-9(7-22)17-12(23)11-18-20-21(19-11)10-5-3-8(4-6-10)13(14,15)16/h3-6,9,22H,2,7H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWCXJTUEDTWEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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